molecular formula C22H13ClF3NO B2843184 2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-84-3

2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2843184
CAS No.: 337921-84-3
M. Wt: 399.8
InChI Key: FJALLYPNYCDNRQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic quinoline derivative characterized by a 4-chlorophenoxy group at position 2 and a 3-(trifluoromethyl)phenyl substituent at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds attractive for drug discovery, particularly in antimicrobial and anticancer applications .

Properties

IUPAC Name

2-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF3NO/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJALLYPNYCDNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential therapeutic properties, particularly in the realm of medicinal chemistry. Quinoline derivatives have been extensively studied for their biological activities, including:

  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties, making them candidates for developing new antibiotics.
  • Antimalarial Agents : Similar compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria. For instance, the optimization of endochin-like quinolones has led to potent antimalarial agents that exhibit low nanomolar IC50 values against resistant strains .
  • Anti-inflammatory Properties : Some quinoline derivatives have been explored for their anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.

Biological Interactions

Understanding how 2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline interacts with biological targets is crucial for assessing its therapeutic potential. Key areas of investigation include:

  • Target Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other quinoline-based inhibitors that target soluble guanylate cyclase .
  • Cellular Mechanisms : Studies on how this compound affects cellular processes can provide insights into its efficacy and safety profile in therapeutic applications.

Synthetic Pathways

The synthesis of 2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution : This step is often crucial in introducing the chlorophenoxy group into the quinoline structure.
  • Cyclization Reactions : Following nucleophilic substitution, cyclization reactions are employed to form the final quinoline derivative.
  • Regioselective Synthesis : Recent advancements in synthetic methodologies have allowed for regioselective approaches that enhance yield and selectivity .

Comparative Analysis with Related Compounds

To highlight the uniqueness of 2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline, a comparative analysis with structurally similar compounds is presented:

Compound NameStructureUnique Features
2-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]quinolineStructureFluorine instead of chlorine may alter bioactivity.
2-(Phenoxy)-3-[3-(trifluoromethyl)phenyl]quinolineStructureAbsence of halogen substituents could lead to different pharmacological profiles.

This table illustrates how variations in substituents can influence the biological activity and stability of quinoline derivatives.

Case Studies and Research Findings

Several studies have documented the applications and effects of quinoline derivatives similar to 2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline:

  • A study on endochin-like quinolones revealed significant antimalarial activity against resistant strains, providing a framework for developing new treatments .
  • Research into P-selectin inhibitors derived from quinoline structures has shown promise in cardiovascular disease models, highlighting their therapeutic potential beyond infectious diseases .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The compound may inhibit or activate specific pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl vs. Methoxy : The trifluoromethyl group in the target compound increases lipophilicity (LogP) and electron-withdrawing effects compared to methoxy substituents in 4k and ’s compound .
  • Phenoxy vs. Sulfanyl/Carboxylic Acid: The phenoxy group in the target compound likely enhances metabolic stability compared to the sulfanyl group in , while the carboxylic acid in improves solubility but reduces membrane permeability .

Physicochemical and Pharmacological Properties

  • Lipophilicity: The trifluoromethyl group in the target compound likely confers higher LogP than methoxy (4k) or amino derivatives but lower than the piperazinyl-carbonyl group in .
  • Solubility: Sulfanyl and carboxylic acid groups () enhance aqueous solubility, whereas the target compound’s phenoxy and trifluoromethyl groups may reduce it, necessitating formulation optimization .

Biological Activity

2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that include a chlorophenoxy group and a trifluoromethyl-substituted phenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties.

  • Molecular Formula : C22H13ClF3NO
  • Molecular Weight : 399.79 g/mol
  • CAS Number : CB1380831

The presence of halogen substituents (chlorine and trifluoromethyl groups) is known to influence the biological activity of quinoline derivatives, enhancing their lipophilicity and potentially their interaction with biological targets.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The structure of 2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline suggests it may exhibit similar activities. Research indicates that quinolines can induce apoptosis in cancer cells through various mechanisms, including inhibition of topoisomerases and modulation of cell signaling pathways.

Case Study:
A study on related quinoline compounds demonstrated that modifications in the phenyl rings significantly affected cytotoxicity against various cancer cell lines. For instance, compounds with electron-withdrawing groups showed enhanced activity against A-431 and Jurkat cells, with IC50 values below 1 µM in some cases .

CompoundCell LineIC50 (µM)
2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinolineA-431TBD
N-(2-([2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamideCCRF-CEM0.900

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives is well-documented. The trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes, making it a candidate for treating resistant strains.

Research Findings:
In vitro studies have shown that related compounds exhibit significant activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM . The specific activity of 2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline against these pathogens remains to be fully elucidated but is expected to be promising based on structural similarities.

The biological activity of 2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline may involve:

  • Topoisomerase Inhibition : Similar quinoline derivatives have been shown to inhibit topoisomerase II, leading to DNA damage in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways through modulation of Bcl-2 family proteins.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or interference with protein synthesis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that both the chlorophenoxy and trifluoromethyl groups are critical for enhancing biological activity. Substituents on the phenyl rings can significantly alter pharmacological profiles, suggesting that further optimization could yield more potent derivatives.

Structural FeatureEffect on Activity
Chlorine SubstitutionIncreases lipophilicity and potential target interactions
Trifluoromethyl GroupEnhances membrane permeability and bioactivity

Q & A

Q. Basic

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns (e.g., observed for similar quinoline derivatives in HRMS spectra) .
  • NMR Spectroscopy: 1H/13C NMR identifies substitution patterns, particularly distinguishing chlorophenoxy and trifluoromethylphenyl groups.
  • FT-IR: Detects functional groups like C-F (1100–1200 cm⁻¹) and C-O (phenoxy, ~1250 cm⁻¹) .
    Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in complex aromatic systems .

What are the primary biological activities reported for quinoline derivatives structurally related to this compound?

Basic
Quinoline derivatives exhibit:

  • Antimicrobial activity: Due to interactions with microbial DNA gyrase or topoisomerase IV .
  • Anticancer potential: Via inhibition of kinases or intercalation with DNA .
  • Hypoglycemic effects: Observed in phenylhydrazono phenoxyquinolones, suggesting potential for diabetes research .
    The trifluoromethyl group enhances metabolic stability and target binding .

How can researchers assess the purity and stability of this compound under different conditions?

Q. Basic

  • HPLC/GC-MS: Quantifies purity and detects degradation products.
  • Accelerated stability studies: Expose the compound to heat, light, and humidity, monitoring decomposition via TLC or UV-Vis .
  • Thermogravimetric Analysis (TGA): Evaluates thermal stability .

How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Q. Advanced

  • Temperature control: Lower temperatures (0–5°C) reduce side reactions during electrophilic substitutions.
  • Catalyst screening: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for trifluoromethylphenyl integration .
  • Solvent optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
    Statistical methods like Design of Experiments (DoE) systematically evaluate variable interactions .

What strategies are recommended for resolving contradictions in biological activity data across studies?

Q. Advanced

  • Assay standardization: Control variables like cell line viability, incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Structure-activity relationship (SAR) analysis: Compare substituent effects (e.g., chlorine vs. methoxy groups) on target binding .
  • Meta-analysis: Aggregate data from multiple studies to identify trends, accounting for outliers via statistical models (e.g., Grubbs’ test) .

What computational methods are used to predict interactions between this compound and biological targets?

Q. Advanced

  • Molecular docking (AutoDock Vina): Predicts binding poses with proteins (e.g., kinase domains) using energy minimization .
  • Density Functional Theory (DFT): Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) simulations: Models compound-receptor interactions over time (≥100 ns trajectories) to assess stability .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

Q. Advanced

  • Substituent variation: Replace chlorophenoxy with fluorinated or bulkier groups (e.g., 3,5-dichloro) to modulate lipophilicity and target affinity .
  • Scaffold hopping: Integrate heterocycles (e.g., pyrazole or thiazole) into the quinoline core to explore new binding modes .
  • Pharmacophore modeling: Identify critical interaction points (e.g., hydrogen bond donors) to prioritize synthetic targets .

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